molecular formula C4H6O3<br>C4H6O3<br>(CH3CO)2O<br>(CH3CO)2O B6355015 Acetic anhydride, ACS, 97% CAS No. 108-24-7

Acetic anhydride, ACS, 97%

Cat. No. B6355015
CAS RN: 108-24-7
M. Wt: 102.09 g/mol
InChI Key: WFDIJRYMOXRFFG-UHFFFAOYSA-N
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Description

Acetic anhydride, also known as ethanoic anhydride, is a colorless, strong-smelling liquid chemical compound . It is the simplest isolatable acid anhydride and is commonly used as a reagent for organic synthesis . It appears as a clear colorless liquid with a strong odor of vinegar . It is most suited for the conversion of cellulose into cellulose acetate and in the manufacture of aspirin .


Synthesis Analysis

Acetic anhydride is typically synthesized using acetic acid . The process involves the reaction of acetic acid with acetic anhydride in the presence of a catalyst to promote esterification . The reaction is usually performed using an excess of acetic anhydride in solvent-free conditions or by working with stoichiometric amounts of acetic anhydride in organic solvents .


Molecular Structure Analysis

The molecular formula of acetic anhydride is C4H6O3 . It is an acyclic carboxylic anhydride derived from acetic acid . The InChI Key is WFDIJRYMOXRFFG-UHFFFAOYSA-N .


Chemical Reactions Analysis

Acetic anhydride is used in many organic reactions, acting as a dehydrating agent . It is also used in the acetylation of bioactive molecules, such as natural phenols, which confers enhanced lipophilicity, eventually leading to improved bioactivity . A specific reaction involving acetic anhydride is its reaction with benzene to form acetyl benzene and acetic acid .


Physical And Chemical Properties Analysis

Acetic anhydride is a clear liquid with a strong odor of vinegar . It has a density of 1.082 g/mL at 20 °C . It has a flash point of 49 °C (120 °F) and is corrosive to metals and tissue . It is soluble in ether, chloroform, and benzene, and slowly soluble in water .

Scientific Research Applications

Enhancing NMR Spectra of Biomolecules

Acetic anhydride is utilized to boost the nuclear magnetic resonance (NMR) spectra of biomolecules, significantly improving the signal-to-noise ratio in spectroscopic methods. This application is pivotal in metabolic profiling and identifying biomarkers with clinical significance. Acetic anhydride reacts rapidly with the amine group of amino acids, enhancing signal strength and enabling the resolution of mixtures of amino acids and larger biomolecules in solution (Wilson et al., 2009).

Crystal and Molecular Structure Analysis

The crystal and molecular structure of acetic anhydride was determined through single-crystal X-ray analysis, offering insights into its exact C2-symmetric conformation and the dense packing of its molecules. This study provides a foundational understanding of acetic anhydride's structure for further applications in organic synthesis (Seidel et al., 2016).

Acetylations Under Solvent-Free Conditions

Acetic anhydride, in combination with pyridine and basic alumina, facilitates acetylations of hydroxy, thiol, and amino groups under solvent-free conditions using microwave irradiation. This process enables selective acetylations, making it a versatile technique in synthetic chemistry (Paul et al., 2002).

Liquid-Phase Oxidation Catalyst

In the chemical industry, acetic anhydride acts as a specific additive for liquid-phase oxidation, improving the yield of target products like benzaldehyde. It modifies the reaction process and increases the selectivity and conversion of substrates, highlighting its role in optimizing chemical reactions (Xiankun et al., 2014).

Detection of Acetic Anhydride Vapor

Acetic anhydride vapor detection is crucial in monitoring certain chemical processes and illegal activities. Research has led to the development of sensors using cellulose acetate nanofibers overlaid with chitosan on a quartz crystal microbalance, demonstrating high sensitivity and selectivity in detecting acetic anhydride vapor (Nugroho et al., 2019).

Safety And Hazards

Acetic anhydride is harmful if swallowed or inhaled, and it can cause severe skin burns and eye damage . It is also flammable and corrosive to the respiratory tract . Safety measures include wearing protective clothing and eye protection, and using it only in well-ventilated areas or outdoors .

Future Directions

Acetic anhydride has been shown to be able to polymerize in closed reactors to a cross-linked polyketone condensate . This chemistry has been used to copolymerize acetic anhydride with l-histidine, producing a nitrogen-doped functional nanoporous polymer that can act as an acid–base heterogeneous catalyst . This suggests potential future applications of acetic anhydride in the development of new materials and catalysts .

Relevant Papers

There are several relevant papers on acetic anhydride. One paper discusses a solvent-free, stoichiometric acetylation protocol, where the naturally occurring phenol, thymol, can be converted to the corresponding biologically active ester . Another paper discusses the polymerization of acetic anhydride to produce functional porous organic polymers .

properties

IUPAC Name

acetyl acetate
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InChI

InChI=1S/C4H6O3/c1-3(5)7-4(2)6/h1-2H3
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InChI Key

WFDIJRYMOXRFFG-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)OC(=O)C
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Molecular Formula

C4H6O3, (CH3CO)2O
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DSSTOX Substance ID

DTXSID0024395
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Molecular Weight

102.09 g/mol
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Physical Description

Acetic anhydride appears as a clear colorless liquid with a strong odor of vinegar. Flash point 129 °F. Corrosive to metals and tissue. Density 9.0 lb /gal. Used to make fibers, plastics, pharmaceuticals, dyes, and explosives., Liquid, Colorless liquid with a strong, pungent, vinegar-like odor;, COLOURLESS LIQUID WITH PUNGENT ODOUR., Colorless liquid with a strong, pungent, vinegar-like odor.
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Boiling Point

283.19 °F at 760 mmHg (NTP, 1992), 139.5 °C, 137.00 to 140.00 °C. @ 760.00 mm Hg, 139 °C, 282 °F
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Flash Point

121 °F (NTP, 1992), 120 °F (49 °C) Closed cup, 49 °C c.c., 120 °F
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Solubility

Soluble in cold (greater than or equal to 10mg/ml); Decomposes in hot (NTP, 1992), In water, 120 g/L at 20 °C, Slowly soluble in water, forming acetic acid, With alcohol forms ethyl acetate; soluble in chloroform, ether, Soluble in ethanol, benzene; miscible with ethyl ether; slightly soluble in carbon tetrachloride, Miscible with ethanol, ether, acetic acid, and ethyl acetate, 120 mg/mL at 20 °C, Solubility in water: reaction, 12%
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Density

1.08 (USCG, 1999) - Denser than water; will sink, 1.082 g/cu cm at 20 °C, Relative density (water = 1): 1.08, 1.08
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Vapor Density

3.52 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.5 (Air = 1), Relative vapor density (air = 1): 3.5, 3.52
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Vapor Pressure

10 mmHg at 96.8 °F (NTP, 1992), 5.1 [mmHg], VP: 1 Pa at -44 °C (ext); 10 Pa at -25 °C (ext): 100 Pa at -1 °C (ext); 1 kPa at 31 °C; 10 kPa at 75.1 °C; 100 kPa at 203 °C (ext), 0.680 kPa (5.1 mm Hg) at 25 °C, Vapor pressure, kPa at 20 °C: 0.5, 4 mmHg
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Impurities

A technical quality anhydride, assay ~97% maximum, often contains color bodies, heavy metals, phosphorus, and sulfur compounds. Anhydride manufactured by acetic acid pyrolysis sometimes contains ketene polymers, eg, acetylacetone, diketene, dehydroacetic acid, and particulate carbon, or soot, is occasionally encountered. Polymers of allene, or its equilibrium mixture, methylacetylene-allene, are reactive and refractory impurities, which if exposed to air, slowly autoxidize to dangerous peroxidic compounds., Less than 1 ppm of Al, Cl, PO4, SO4, Fe
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Product Name

Acetic Anhydride

Color/Form

Colorless liquid, Very refractive liquid

CAS RN

108-24-7
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Melting Point

-99.6 °F (NTP, 1992), -73.4 °C, -73 °C, -99 °F
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetic anhydride, ACS, 97%
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Acetic anhydride, ACS, 97%
Reactant of Route 3
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Acetic anhydride, ACS, 97%
Reactant of Route 4
Acetic anhydride, ACS, 97%
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Reactant of Route 5
Acetic anhydride, ACS, 97%
Reactant of Route 6
Reactant of Route 6
Acetic anhydride, ACS, 97%

Citations

For This Compound
2
Citations
Q Zhang, N Valanoor, O Standard - Journal of Materials Chemistry C, 2015 - pubs.rsc.org
High-quality phase-pure (001) epitaxial bismuth ferrite (BiFeO3; BFO) thin films have been realized by chemical solution deposition. A thorough chemical investigation of the precursor …
Number of citations: 56 pubs.rsc.org
Q Zhang, N Valanoor, O Standard - Journal of Applied Physics, 2014 - pubs.aip.org
Phase pure bismuth ferrite (BiFeO 3) thin films with (001)-oriented epitaxial structure are realized on lanthanum strontium manganite (La 0.67 Sr 0.33 MnO 3) buffered (001)-SrTiO 3 …
Number of citations: 25 pubs.aip.org

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